molecular formula C6H3BrClNO2 B1288935 2-Bromo-5-chloroisonicotinic acid CAS No. 530156-90-2

2-Bromo-5-chloroisonicotinic acid

Cat. No.: B1288935
CAS No.: 530156-90-2
M. Wt: 236.45 g/mol
InChI Key: DUOLMMJBAYMNEL-UHFFFAOYSA-N
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Description

2-Bromo-5-chloroisonicotinic acid is an organic compound with the molecular formula C6H3BrClNO2 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 5 of the pyridine ring are substituted by bromine and chlorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloroisonicotinic acid typically involves the halogenation of isonicotinic acid. One common method is the bromination and chlorination of isonicotinic acid under controlled conditions. The reaction can be carried out using bromine and chlorine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes halogenation reactions, purification steps, and quality control measures to ensure the final product meets the required specifications. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloroisonicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-Bromo-5-chloroisonicotinic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It serves as a tool in studying biological processes and interactions at the molecular level.

    Chemical Synthesis: The compound is utilized in various synthetic routes to create complex molecules for research and industrial purposes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloroisonicotinic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, to exert its effects. The molecular targets and pathways involved can vary based on the structure of the derivatives synthesized from this compound. Detailed studies are required to elucidate the exact mechanisms and interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoisonicotinic acid: Similar structure but lacks the chlorine atom at position 5.

    5-Chloroisonicotinic acid: Similar structure but lacks the bromine atom at position 2.

    Isonicotinic acid: The parent compound without any halogen substitutions.

Uniqueness

2-Bromo-5-chloroisonicotinic acid is unique due to the presence of both bromine and chlorine atoms on the pyridine ring. This dual substitution can influence its reactivity, physical properties, and potential applications. The combination of these halogens can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-bromo-5-chloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOLMMJBAYMNEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619860
Record name 2-Bromo-5-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530156-90-2
Record name 2-Bromo-5-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-chloroisonicotinic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred solution of di-isopropylamine (16 ml) in anhydrous tetrahydrofuran (300 ml) at −5° C. was added, dropwise a solution of n-butyl lithium in hexane (2.5 molar, 44 ml) and the resulting solution was stirred for 30 minutes and was then cooled to −70° C. To the cooled solution was added a solution of 2-bromo-5-chloropyridine (19.2 g) in anhydrous tetrahydrofaran (50 ml) maintaining the internal temperature of the reaction below −65° C. The reaction was maintained at −70° C. for 15 minutes and then a steady stream of dried carbon dioxide was passed through the reaction mixture for 30 minutes. The reaction was allowed to warm to room temperature and was poured into a mixture of water (300 ml) and aqueous sodium hydroxide solution (2M, 30 ml). The mixture was extracted with ether and (2×100 ml) and the combined ethereal extracts were back extracted with aqueous sodium hydroxide solution (1M, 2×100 ml). The combined aqueous extracts were acidified to pH 1 with concentrated hydrochloric acid and the resulting solid filtered and dried under vacuum at 50° C. to afford the sub-titled compound as a white solid (14.1 g).
Quantity
16 mL
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reactant
Reaction Step One
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300 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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44 mL
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solvent
Reaction Step Two
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19.2 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five
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Quantity
300 mL
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Reaction Step Five

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